HEGA-8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)acetyl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-11(16)14-12(17)10-13-8-9-15/h13,15H,2-10H2,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBQKXZRBKHZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(=O)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Applications of Hega 8 in Membrane Protein Solubilization and Stabilization
Principles of Detergent-Mediated Membrane Protein Extraction
Detergent-mediated membrane protein extraction is a multi-stage process initiated by the partitioning of detergent monomers into the lipid bilayer. sigmaaldrich.comhuji.ac.il As detergent concentration increases, the bilayer becomes saturated, leading to its disruption and the formation of mixed micelles containing lipids, detergent, and protein. sigmaaldrich.com At higher detergent concentrations, these mixed micelles can further segregate into lipid-detergent and protein-detergent complexes (PDCs). sigmaaldrich.com The hydrophobic regions of the membrane protein, normally embedded in the lipid bilayer, become surrounded by detergent molecules, while the hydrophilic regions are exposed to the aqueous environment, keeping the protein in solution. sigmaaldrich.com
Mechanism of Mild Solubilization Properties
HEGA-8 is characterized as a mild, non-denaturing detergent. biosynth.comanatrace.com Its mildness stems from its non-ionic nature and specific head group structure, which features a hydroxyethyl (B10761427) group attached to a glucose moiety. neo-biotech.combiotrend.comgoogle.com This structure allows this compound to effectively disrupt protein-lipid and lipid-lipid interactions, which are key to membrane integrity, without significantly interfering with the protein-protein interactions that maintain the protein's native structure. anatrace.com This selective disruption is crucial for extracting membrane proteins while preserving their functional conformation. neo-biotech.comanatrace.com
Preservation of Native Protein Conformation
Maintaining the native conformation of membrane proteins after extraction is paramount for downstream structural and functional studies. neo-biotech.comwikipedia.orgrsc.orgkactusbio.com this compound's mild solubilization properties contribute significantly to this preservation. By forming a torus of detergent molecules around the hydrophobic transmembrane domains, this compound effectively shields these regions from the aqueous environment, preventing aggregation and denaturation that can occur upon removal from the lipid bilayer. wikipedia.orgsigmaaldrich.comhuji.ac.il The ability of this compound to form stable micelles at relatively low concentrations is also important for protein stability and integrity. thermofisher.com Research indicates that the choice of detergent can profoundly impact the structural integrity and activity of solubilized membrane proteins, and mild detergents like this compound are often preferred for their ability to maintain native structure. rsc.orgacs.orgrefeyn.com
Optimization Strategies for this compound Concentration in Protein Isolation Protocols
Optimizing the concentration of this compound is a critical step in membrane protein isolation protocols to achieve efficient solubilization while minimizing protein denaturation or aggregation. The optimal detergent concentration is typically above the critical micelle concentration (CMC) but needs careful empirical determination for each specific membrane protein. acs.orgembl-hamburg.de The CMC of this compound in water is reported as 0.038 mM creative-biolabs.com or 277 mM (9.7%) ttuhsc.edu, highlighting the variability depending on conditions. Factors influencing the critical solubilization concentration include the nature and concentration of lipids, protein concentration, temperature, and buffer conditions. embl-hamburg.de
Initial solubilization often requires higher detergent concentrations to effectively disrupt the membrane and form mixed micelles. sigmaaldrich.comsigmaaldrich.com A detergent-to-protein ratio is a crucial factor in this process. sigmaaldrich.com For instance, a detergent/protein ratio of around 1-2 (w/w) may be sufficient for initial solubilization, leading to lipid-protein-detergent mixed micelles. sigmaaldrich.com Further increases in detergent concentration can lead to progressive delipidation and the formation of protein-detergent complexes. sigmaaldrich.com However, excessively high detergent concentrations, even with mild detergents, can sometimes lead to protein denaturation or reduced stability over time. sigmaaldrich.comhuji.ac.il
Optimization strategies often involve screening a range of this compound concentrations to determine the optimal balance between solubilization efficiency and protein stability. This can be assessed through techniques such as Western blot analysis of solubilized and un-solubilized fractions, or by monitoring protein activity or structural integrity. acs.orgembl-hamburg.dehuji.ac.il Once solubilization is complete, the detergent concentration may be reduced for subsequent purification steps, typically remaining above the CMC to maintain solubility but lower than the initial solubilization concentration to enhance protein stability. sigmaaldrich.com
Compatibility of this compound with Downstream Biophysical Techniques
This compound is generally compatible with a range of downstream biophysical techniques used for the structural and functional characterization of membrane proteins. neo-biotech.combiotrend.com The formation of stable protein-detergent complexes with this compound allows researchers to subject the solubilized proteins to various analytical methods.
Biophysical techniques commonly employed include:
Structural Biology Methods: Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) require the membrane protein to be in a stable, homogeneous state, which can be achieved through solubilization in detergents like this compound. neo-biotech.combiotrend.comrefeyn.com While challenges remain in obtaining diffraction-quality crystals of membrane proteins, detergent micelles provide a necessary environment.
Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure and dynamics of membrane proteins in detergent micelles. rsc.org this compound, like other HEGA series detergents, has been noted for its ability to yield high-quality NMR spectra for certain membrane proteins, enabling structural assignments. rsc.org Electron Paramagnetic Resonance (EPR) spectroscopy is another technique used to probe the structural dynamics of membrane proteins, often in detergent-solubilized states. mdpi.com
Mass Spectrometry: Mass spectrometry-based techniques, including quantitative proteomics, can be applied to study membrane protein expression and interactions after solubilization. nih.gov
Other Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry can be used to study protein interactions and activity with membrane proteins solubilized in compatible detergents. kactusbio.com Mass photometry is a technique compatible with most membrane mimetics, including detergents, offering a non-destructive method for analyzing membrane protein complexes and assessing sample homogeneity. refeyn.com
The compatibility of this compound with these techniques is attributed to its mild nature, which helps preserve the protein's structure and function, and its ability to form well-defined micelles that are suitable for analysis. biotrend.comrefeyn.com However, the optimal detergent and conditions may still need to be empirically determined for each specific protein and biophysical technique. rsc.orgacs.orgmdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 86965263-1 |
| Ruthenium(III) chloride | 82323 |
| Dexamethasone | 5743 |
| ORY | 5282164 |
| Minimycin | 308848 |
| Sodium dodecyl sulfate (B86663) (SDS) | 3423265 |
| Dodecyl maltoside (DDM) | 45353790 |
| Digitonin | 161226 |
| Triton X-100 | 5988 |
| Tween 20 | 5326352 |
| Octyl glucoside (OG) | 162185 |
| Fos-choline 12 | 206406 |
| Chaps | 154889 |
| Chapso | 154888 |
| LDAO | 14266 |
| Cymal-5 | 162185 |
| N-decylphosphocholine (Fos-choline-10) | 206404 |
| Diheptanoylphosphatidylcholine (c7-DHPC) | 6434393 |
| Decanoyl-N-hydroxyethylglucamide (HEGA-10) | 162185 |
| n-nonyl-β-d-glucopyranoside (NG) | 162185 |
| Dihexanoylphosphatidylcholine (c6-DHPC) | 6434391 |
| Dithiothreitol (DTT) | 446094 |
| Imidazole | 795 |
| Glycerol | 753 |
| Acetone | 180 |
| Phosphate-buffered saline (PBS) | 14917 |
Interactive Data Tables
Based on the search results, specific quantitative data points that could be presented in interactive tables are limited, as much of the information is descriptive or refers to data presented in figures not directly accessible as raw numbers. However, the following table can be generated based on reported CMC values for this compound and related detergents, noting that CMC can vary based on conditions.
| Detergent Name | Type | FW | CMC (mM) | CMC (%) | Aggregation Number |
| This compound | Non-ionic | 351.5 | 0.038 | N/A | N/A |
| This compound | Non-ionic | 349.5 | 277 | 9.7% | N/A ttuhsc.edu |
| C-HEGA-9 | Non-ionic | 363.5 | 108 | 3.9% | N/A ttuhsc.edu |
| C-HEGA-10 | Non-ionic | 377.5 | 35 | 1.3% | N/A ttuhsc.edu |
| ANAMEG-7 | Non-ionic | 335.4 | 19.5 | 0.65% | 92 ttuhsc.edu |
| Fos-choline-10 | Zwitterionic | 307.6 | 39 | 1.2% | 41 ttuhsc.edu |
| Fos-choline-12 | Zwitterionic | 335.5 | 2.8 | 0.094% | 55-87 ttuhsc.edu |
Note: CMC values can vary significantly depending on temperature, buffer composition, and the presence of other molecules. The values presented here are from different sources and conditions may not be directly comparable.
Another potential table could summarize the compatibility of this compound with various biophysical techniques, based on the descriptions provided in the text:
| Biophysical Technique | Compatibility with this compound | Notes |
| X-ray Crystallography | Compatible | Used in structural studies; requires stable, homogeneous protein. neo-biotech.combiotrend.comrefeyn.com |
| Cryo-Electron Microscopy | Compatible | Used in structural studies; requires stable, homogeneous protein. neo-biotech.combiotrend.comrefeyn.com |
| NMR Spectroscopy | Compatible | Can yield high-quality spectra for some proteins. rsc.org |
| EPR Spectroscopy | Compatible | Used to study structural dynamics. mdpi.com |
| Mass Spectrometry | Compatible | Used in proteomic studies. nih.gov |
| SPR | Compatible | Used for interaction studies. kactusbio.com |
| ELISA | Compatible | Used for interaction/activity studies. kactusbio.com |
| Flow Cytometry | Compatible | Used for protein analysis. kactusbio.com |
| Mass Photometry | Compatible | Non-destructive analysis of complexes. refeyn.com |
Hega 8 in Structural Biology Investigations
X-ray Crystallography of Membrane Proteins
The determination of the three-dimensional structure of membrane proteins via X-ray crystallography is a formidable task, primarily due to the difficulty in obtaining high-quality crystals. These proteins are naturally embedded within the lipid bilayer, and their extraction and stabilization in a soluble, functional form are prerequisites for crystallization. Detergents like HEGA-8 are instrumental in this process, forming micelles that shield the hydrophobic transmembrane domains of the protein from the aqueous environment, thereby preventing aggregation and promoting the formation of a homogeneous protein-detergent complex conducive to crystallization.
Analysis of Detergent-Protein Interactions within Crystal Lattices
Beyond simply solubilizing the protein, detergent molecules become an integral part of the crystal lattice. The interactions between the detergent and the protein can influence crystal packing and quality. The aliphatic chains of detergents, in particular, can form specific, ordered interactions with the hydrophobic surfaces of the protein.
In the high-resolution crystal structures of human DHODH obtained using a detergent mixture containing this compound, electron density corresponding to the detergent's aliphatic chain was observed in a hydrophobic channel near the inhibitor binding site. umich.edu This allowed for the modeling of the octyl chain of this compound (or the similar chain from the co-detergent Anzergent 3-10) and the analysis of its interactions. nih.govumich.edu The aliphatic chain was found to engage in van der Waals interactions with the side chains of several hydrophobic residues within the protein. nih.govumich.edu
Table of Observed Detergent-Protein Interactions in DHODH Crystals
| Interacting Protein Residues | Type of Interaction | Reference |
|---|---|---|
| Phenylalanine 62 (F62) | van der Waals | nih.govumich.edu |
| Proline 69 (P69) | van der Waals | nih.gov |
| Leucine 46 (L46) | van der Waals | umich.edu |
| Leucine 42 (L42) | van der Waals | umich.edu |
These specific hydrophobic interactions likely stabilize the protein-detergent complex in a conformation that favors a particular crystal packing arrangement, contributing to the successful growth of high-quality crystals. umich.edu Although not physiologically relevant, these contacts with the detergent's aliphatic chains are thought to mimic the interactions the protein would normally make with the aliphatic chains of phospholipids within the mitochondrial inner membrane. umich.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at atomic resolution. nih.gov However, its application to integral membrane proteins (IMPs) presents significant challenges. acs.org Membrane proteins are inherently insoluble in aqueous solutions and require a membrane-mimicking environment, such as detergent micelles, to maintain their native fold and function for in-vitro studies. nih.govsciencedaily.com The choice of detergent is a critical step, as it directly influences the quality of NMR spectra and the structural integrity of the protein. nih.gov
High-resolution solution NMR studies of membrane proteins require the protein-detergent micelle complex to be small enough to tumble rapidly in solution, which averages out anisotropic interactions and results in sharp, well-resolved NMR signals. nih.govresearchgate.net this compound (N-Octanoyl-N-methylglucamide) is a non-ionic detergent that has been utilized in the solubilization of membrane proteins for structural studies. Non-ionic detergents are generally considered mild, as they are less likely to denature proteins compared to their ionic counterparts.
This compound's properties, such as its relatively high critical micelle concentration (CMC), allow for its removal by dialysis, which can be advantageous in certain experimental setups. Its utility, like any detergent, is protein-dependent, and its effectiveness is typically determined empirically as part of a broader screening process.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | MEGA-8, N-Methyl-N-octanoylglucamine, N-(D-Glucityl)-N-methyloctanamide |
| Molecular Formula | C₁₅H₃₁NO₆ |
| Molecular Weight | 321.41 g/mol |
| Form | White powder |
| Type | Non-ionic |
| Critical Micelle Concentration (CMC) | 58 mM (in water at 20-25°C) |
Data sourced from Sigma-Aldrich and PubChem. nih.gov
The detergent environment not only solubilizes the membrane protein but also influences its conformational dynamics and oligomeric state. nih.gov The size and shape of the detergent micelle directly impact the rotational correlation time (τc) of the protein-micelle complex. A smaller τc, indicative of faster tumbling, is generally desirable for solution NMR as it leads to sharper spectral lines. nih.gov While a protein-micelle complex might have a large total mass (e.g., >100 kDa), analysis of ¹⁵N relaxation data can yield smaller effective rotational correlation times (e.g., 8 to 12 ns), suggesting that the protein experiences some independent motion within a larger, more dynamic micelle. nih.gov
Oligomerization is a key functional aspect for many membrane proteins. nih.gov The choice of detergent can either preserve the native oligomeric state or induce dissociation into monomers. NMR can distinguish between these states. For instance, in the case of weak interactions, where the exchange between monomeric and oligomeric forms is fast on the NMR timescale, chemical shift perturbations can be observed as the protein concentration changes. nih.gov For strong interactions with slow exchange, separate sets of signals for each species may be visible. nih.gov The detergent concentration and composition are critical variables that must be optimized to study the biologically relevant oligomeric form of a membrane protein. nih.gov
While NMR is exceptional for determining high-resolution structures and probing short-range distances (< 6 Å), other techniques are needed to measure longer distances. uni-frankfurt.denih.gov Electron Paramagnetic Resonance (EPR) spectroscopy, particularly Double Electron-Electron Resonance (DEER), is a powerful complementary method for measuring distances in the range of 1.5 to 8 nm (15 to 80 Å) and even longer in some cases. nih.govnih.gov
This integrated approach involves site-directed spin labeling (SDSL), where paramagnetic nitroxide spin labels are introduced at specific cysteine residues within the protein. nih.govmdpi.com The protein, solubilized in a detergent like this compound, is then analyzed by both NMR and EPR.
NMR provides the detailed atomic structure of the protein monomers.
EPR/DEER measures the distances between the spin labels, providing crucial constraints on the protein's tertiary and quaternary structure, such as the arrangement of helices or the architecture of oligomers. nih.govnih.gov
This combination allows researchers to build a more complete structural model. The high-resolution coordinates from NMR can be docked into the lower-resolution spatial constraints provided by EPR, validating the structure in a membrane-like environment and providing insights that neither technique could yield alone. nih.gov
Table 2: Comparison of Spectroscopic Methods in Membrane Protein Studies
| Feature | NMR Spectroscopy | EPR/DEER Spectroscopy |
|---|---|---|
| Primary Information | High-resolution 3D structure, dynamics, short-range distances (<6 Å) | Long-range distances (15-80 Å), conformational changes, dynamics |
| Sample Requirement | Isotropically tumbling protein-micelle complexes | Spin-labeled protein, often frozen in solution |
| Protein State | In solution (detergent micelles) | In solution or lipid bilayers (frozen) |
| Key Advantage | Atomic-level detail | Access to long-range structural information |
| Role of Detergent | Solubilization to create small, fast-tumbling micelles | Solubilization and maintenance of protein structure for labeling and analysis |
Cryo-Electron Microscopy (Cryo-EM) Applications in Structural Elucidation
Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the structures of membrane proteins, often in various functional states. nih.gov The method involves flash-freezing purified protein samples in a thin layer of vitreous ice and imaging them with an electron microscope. youtube.com For membrane proteins, this purification and sample preparation process almost always requires the use of detergents to extract the protein from the cell membrane and maintain its solubility. youtube.commdpi.com
A detergent such as this compound is used to create protein-detergent complexes that are then vitrified. youtube.com In the resulting micrographs, individual protein particles, each surrounded by a belt of detergent, are visible. Computational averaging of tens or hundreds of thousands of these particle images allows for the reconstruction of a high-resolution 3D density map of the protein. nih.gov
The detergent micelle, while essential, also presents challenges. It can contribute to the noise in the images and obscure parts of the protein, particularly the transmembrane regions. youtube.com Therefore, finding a detergent that effectively solubilizes the protein while forming a minimal, homogeneous micelle is crucial for achieving high resolution. nih.gov Recent analyses of high-resolution cryo-EM structures show that a wide variety of detergents are used, with the choice being highly dependent on the specific protein target. mdpi.com The ongoing development of new amphiphilic molecules and membrane-mimicking systems like nanodiscs aims to further improve sample quality for cryo-EM studies of challenging membrane proteins. youtube.com
Functional and Biochemical Characterization Utilizing Hega 8
Elucidation of Membrane Protein Functionality in Detergent Environments
Membrane proteins require a lipid-like environment to maintain their native structure and function when extracted from the cell membrane. embl-hamburg.denih.gov Detergents like HEGA-8 are amphiphilic molecules that can solubilize membrane proteins by forming micelles around the hydrophobic regions of the protein. embl-hamburg.deanatrace.comhuji.ac.ilnanoscience.com This process is crucial for studying membrane proteins using various biochemical and biophysical techniques, including structural determination methods like X-ray crystallography and cryo-electron microscopy. clinisciences.comembl-hamburg.de
The effectiveness of a detergent in maintaining membrane protein functionality is influenced by its critical micelle concentration (CMC), aggregation number, and the balance between its hydrophilic and hydrophobic properties. embl-hamburg.deanatrace.comhuji.ac.ilnanoscience.comttuhsc.edu The CMC is the concentration at which detergent monomers begin to self-assemble into micelles in a solution. embl-hamburg.denanoscience.com The aggregation number refers to the average number of detergent monomers in a micelle. huji.ac.ilttuhsc.edu
This compound is a non-ionic detergent, which are generally considered mild and non-denaturing, as they tend to disrupt lipid-protein and lipid-lipid interactions rather than protein-protein interactions. huji.ac.il This characteristic is important for preserving the native structure and function of membrane proteins during solubilization and subsequent studies. clinisciences.comhuji.ac.il
The CMC of this compound in water has been reported to be approximately 109 mM (3.8%). ttuhsc.edumoleculardimensions.com This relatively high CMC compared to some other detergents means that this compound micelles are smaller and can be more easily removed by dialysis, which is advantageous for certain downstream applications. embl-hamburg.de
Enzyme Activity Assays in the Presence of this compound
Enzyme activity assays are fundamental techniques used to measure the catalytic rate of an enzyme and assess the impact of various factors, including detergents, on enzyme function. ntnu.noresearchgate.netchromakresearch.comkrems-bioanalytics.com When studying membrane-bound enzymes, detergents are necessary to solubilize the protein while ideally preserving its enzymatic activity. embl-hamburg.deanatrace.com
This compound has been evaluated for its effects on enzyme activity in in vitro systems. nih.gov The compatibility of a detergent with enzyme assays is critical to ensure that the detergent does not inhibit the enzyme's catalytic function or interfere with the assay components.
Assessment of Non-Inhibitory Properties in In Vitro Enzyme Systems (e.g., ZDHHC Protein Autopalmitoylation)
ZDHHC proteins are a family of palmitoyl (B13399708) S-acyltransferases (PATs) that catalyze the S-palmitoylation of proteins, a crucial post-translational modification. researchgate.netembopress.orgfrontiersin.orgmdpi.com These enzymes are integral membrane proteins and require solubilization in detergents for in vitro studies. nih.gov ZDHHC proteins function through a two-step "ping-pong" mechanism, which involves autopalmitoylation of a cysteine residue in the conserved DHHC motif, followed by the transfer of the palmitoyl group to a substrate protein. researchgate.netnih.govembopress.orgfrontiersin.orgmdpi.com
Assays to monitor ZDHHC protein activity often focus on the autopalmitoylation step. nih.gov A fluorescence-based coupled enzymatic assay has been developed to monitor the production of reduced CoA (CoASH), a byproduct of the autopalmitoylation reaction. nih.gov This assay is suitable for determining kinetic parameters, lipid donor specificity, and evaluating the effect of inhibitors or other compounds, including detergents, on PAT activity. nih.gov
Studies have investigated the effect of various detergents on the autopalmitoylation activity of ZDHHC proteins, such as the Erf2-Erf4 complex. nih.gov this compound has been reported as a non-inhibitory (NI) detergent in such in vitro enzyme systems. nih.gov This indicates that this compound can effectively solubilize ZDHHC proteins while allowing them to retain their autopalmitoylation activity, making it a suitable detergent for studying the enzymatic mechanisms and kinetics of these important membrane-bound enzymes. nih.gov
Data on the effect of different detergents on Erf2-Erf4 autopalmitoylation activity, including this compound, can be presented to illustrate its non-inhibitory property.
| Detergent | Inhibitory Property | Relative Activity (%) |
| This compound | NI | 25 |
| C-HEGA®10 | NI | 24 |
| CTAB | I | 23 |
| C-HEGA-9 | NI | 20 |
Note: Data is illustrative and based on reported findings where this compound is categorized as non-inhibitory with a specific relative activity percentage compared to a control or baseline. nih.gov
Advanced Research Methodologies and Novel Applications
Detergent Screening Protocols for Specific Membrane Protein Targets
Membrane proteins play crucial roles in numerous biological processes and are significant targets in structural biology and drug discovery. biotrend.com However, their study often requires extraction from the lipid bilayer using detergents, which can be challenging as it is vital to maintain the protein's native conformation and functionality. biotrend.comnih.gov Detergent screening is a critical step in identifying suitable conditions for membrane protein solubilization, stability, and subsequent structural and functional studies, including techniques like X-ray crystallography and cryo-electron microscopy. biotrend.comanatrace.com
HEGA and other related glucopyranoside series detergents are utilized in these screening protocols due to their mild solubilization properties. biotrend.com They are known for extracting membrane proteins without causing significant denaturation. biotrend.com The balance between hydrophilicity and hydrophobicity provided by the hydroxyethyl (B10761427) head group makes these detergents versatile for solubilizing a range of membrane proteins. biotrend.com
High-throughput detergent screening methods have been developed to efficiently explore a wide range of detergents. One such method involves differential filtration, where a protein is exchanged into various detergents and then passed through filters with different molecular weight cutoffs. nih.govanatrace.com The filtration profiles provide information on the stability and size of the protein-detergent complex. anatrace.com This approach helps researchers select detergents likely to stabilize a protein for crystallization and structure determination. anatrace.com HEGA-8, as a member of the HEGA series, may be included in such panels to assess its effectiveness for specific membrane protein targets. anatrace.comembl-hamburg.de
This compound in Biosensor Development and Analytical Chemistry
Biosensors, which integrate biological components with physicochemical transducers, are increasingly important tools for detecting and quantifying biochemical substances in analytical chemistry and point-of-care diagnostics. researchgate.netresearchgate.netmdpi.com The development of highly efficient and specific biosensors often relies on the careful selection of materials, including surfactants, to ensure proper interaction with the target analyte and the sensing surface. researchgate.net
This compound has found application in biosensor development, particularly as a selective surfactant in biochemical sensing. google.com
Application as a Selective Surfactant in Biochemical Sensing (e.g., HDL Cholesterol Sensor)
One notable application of this compound is in the development of electrochemical biosensors for the determination of high-density lipoprotein (HDL) cholesterol. google.com Cholesterol is transported in the blood by lipoprotein particles, including HDL and low-density lipoprotein (LDL). google.com Accurately measuring HDL cholesterol is important in health diagnostics.
This compound has been demonstrated to act as a selective surfactant that preferentially interacts with high-density lipoproteins in a sample. google.com This preferential interaction facilitates the enzymatic measurement of cholesterol specifically within the HDL particles. google.com
Research has shown that the use of this compound in electrochemical HDL cholesterol sensors significantly increases the gradient of response and the percentage differentiation between HDL and LDL measurements compared to sensors without the surfactant. google.comgoogleapis.com This enhanced selectivity is crucial for accurate HDL cholesterol determination in physiological samples containing various lipoproteins. google.com
Data from studies investigating the performance of HDL cholesterol sensors with varying concentrations of this compound illustrate its impact on sensor response. googleapis.com
| This compound Concentration (mM) | HDL Gradient (nA/mM at 96 sec) | LDL Gradient (nA/mM at 96 sec) | % Differentiation |
| 100 | 50.6 | 7.2 | 85.8 |
| 50 | 58.2 | 8.8 | 84.9 |
| 25 | 27.8 | 19.3 | 41.4 |
| Blank (no surfactant) | 25.6 | 6.9 | 73.0 |
Data extracted from a study on HDL cholesterol sensors using HEGA surfactants. googleapis.com
This table shows that while this compound improves differentiation compared to a blank, other HEGA surfactants (like HEGA-9) might offer even higher differentiation at certain concentrations. googleapis.com However, the data clearly indicates this compound's role in enhancing the sensor's ability to distinguish between HDL and LDL. googleapis.com
Electrochemical Detection Methodologies Employing this compound
Electrochemical detection is a common method in biosensors, where the presence or concentration of an analyte is measured through an electrical signal resulting from a biochemical reaction. researchgate.netmdpi.com In the context of the HDL cholesterol sensor, the determination of cholesterol is typically performed electrochemically by measuring the current generated at an electrode. google.com This current is produced by the electrochemical conversion of cholesterol to cholestenone, often involving enzymes like cholesterol dehydrogenase. google.com
This compound, as a selective surfactant, plays a role in these electrochemical methodologies by making the cholesterol within HDL particles accessible to the enzymes and the electrode surface. google.com The interaction between the surfactant and the lipoproteins facilitates the enzymatic reaction, and the subsequent redox reaction involving a mediator (such as Ru(NH₃)₆Cl₃) is detected electrochemically. google.com The measured current is then correlated to the HDL cholesterol concentration in the sample. google.com
The use of this compound in conjunction with electrochemical detection allows for rapid measurements, potentially yielding results within minutes of sample application. google.com This highlights the utility of this compound in developing efficient and selective electrochemical biosensors for specific biochemical targets.
Future Directions in Hega 8 Research
Exploration of Structure-Function Relationships of HEGA-8 Variants for Enhanced Utility
Understanding the precise relationship between the chemical structure of this compound and its functional properties, such as solubilization efficiency and protein stabilization, is a critical area for future exploration. This includes investigating variants or analogs of this compound. Studies on other compounds highlight the importance of understanding structure-function relationships for optimizing their use, such as investigations into histone variants and their impact on chromatin structure and function nih.govresearchgate.net or the characterization of protein mutants to understand how structural changes affect catalytic activity and thermostability acs.org. Similarly, exploring modifications to the this compound molecule, such as alterations to the alkyl chain length or the glycosidic head group, could lead to the development of variants with tailored properties for specific membrane protein targets or experimental conditions. Research into bisphenol A and its analogs, for instance, demonstrates how slight structural differences can lead to varied interactions with biological targets researchgate.net. By systematically altering the structure of this compound, researchers can aim to develop detergents with improved characteristics, such as enhanced stability for specific protein classes or reduced interference with downstream functional assays.
Development of Novel Methodologies Leveraging this compound's Unique Solubilization and Stabilization Properties
This compound's ability to solubilize and stabilize membrane proteins makes it a valuable tool, and future research will likely focus on developing new methodologies that capitalize on these properties. This could involve integrating this compound into novel protein purification schemes, crystallization protocols, or in vitro functional assays. The development of new lipoprotein nanoparticle systems for membrane proteins, for example, showcases how novel methodologies can improve solubilization and stabilization, facilitating structural studies by techniques like cryo-EM nih.gov. Similarly, advances in computational methods are being used to predict detergent behavior and improve membrane protein solubilization efficiency nih.gov. Future work could involve using computational approaches to optimize this compound-based solubilization protocols or designing novel lipid-detergent mixtures incorporating this compound for enhanced protein stability and function. The development of new methods for manipulating membrane proteins, such as using fluorescent magnetic nanoparticles, also suggests avenues where optimized solubilization and stabilization agents like this compound could play a supporting role biorxiv.orgnih.gov.
Expansion into Emerging Fields Requiring Precise Membrane Protein Manipulation
The importance of membrane proteins in various biological processes and as drug targets is well-established. Future research involving this compound is expected to expand into emerging fields that require precise manipulation and study of these proteins. This includes areas such as structural biology of challenging membrane protein complexes, the development of biosensors incorporating membrane proteins, and research into protein-lipid interactions in reconstituted systems. The increasing success in determining the structures of various membrane protein families highlights the ongoing need for effective solubilization and stabilization agents nih.gov. Emerging protein degradation strategies targeting extracellular and membrane proteins also underscore the growing interest in manipulating these proteins for therapeutic purposes, an area that could potentially benefit from optimized solubilization and handling techniques thno.org. As research into complex cellular processes and the development of new biotechnologies continues, the demand for tools that enable the precise study and manipulation of membrane proteins will grow, creating opportunities for the expanded application of this compound and its potential variants.
Q & A
Basic Research Questions
Q. How to design an initial experimental protocol for synthesizing and characterizing HEGA-8?
- Methodological Answer : Begin with a literature review to identify established synthesis routes for analogous compounds. Define objectives (e.g., purity, yield optimization) and select characterization techniques (e.g., NMR, HPLC) based on prior studies . Document procedures in detail, including reaction conditions, solvents, and purification steps, ensuring reproducibility . For example:
| Parameter | Value/Technique | Reference |
|---|---|---|
| Solvent | Anhydrous THF | Previous study X |
| Temperature | 60°C (±2°C) | Lab protocol Y |
| Characterization | FT-IR, Mass Spectrometry |
Q. What are key considerations for conducting a systematic literature review on this compound?
- Methodological Answer : Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Prioritize peer-reviewed journals and filter results by relevance (e.g., crystallography, thermodynamic properties). Critically evaluate sources for methodological rigor, noting gaps such as limited kinetic studies .
Q. How to ensure robust data collection and documentation during this compound experiments?
- Methodological Answer : Implement lab notebooks with timestamps, raw data logs, and metadata (e.g., equipment calibration details). Use standardized templates for recording observations and anomalies. Cross-validate results with triplicate trials and negative controls .
Advanced Research Questions
Q. How to resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?
- Methodological Answer : Conduct comparative experiments under identical conditions to replicate conflicting results. Analyze variables such as solvent purity, humidity, or measurement techniques. Apply statistical tools (e.g., ANOVA) to identify significant discrepancies and propose hypotheses (e.g., polymorphic forms) . For example:
| Study | Solubility (mg/mL) | Conditions |
|---|---|---|
| Author A (2022) | 12.3 ± 0.5 | Ethanol, 25°C |
| Author B (2023) | 8.9 ± 0.7 | Ethanol, 25°C |
| Possible cause: Undocumented impurities in Author B’s solvent . |
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in biological assays?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) for dose-response curves. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk tests. For multivariate data, apply PCA or cluster analysis to identify hidden patterns .
Q. How to address reproducibility challenges in this compound’s catalytic applications?
- Methodological Answer : Publish full experimental details in supplementary materials, including raw data and instrument settings. Collaborate with independent labs for cross-validation. Use open-source platforms like Zenodo to share protocols .
Data Presentation and Ethical Compliance
Q. How to structure tables and figures for publishing this compound research?
- Methodological Answer : Follow journal-specific guidelines (e.g., ACS, RSC). Tables should include clear headings, units, and error margins. Figures must highlight trends (e.g., UV-Vis spectra with labeled peaks). Cite primary data sources and avoid duplicating text .
Q. What ethical guidelines apply to this compound research involving human or environmental safety?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) for hazardous material handling. Disclose conflicts of interest and adhere to Green Chemistry principles for waste management .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
